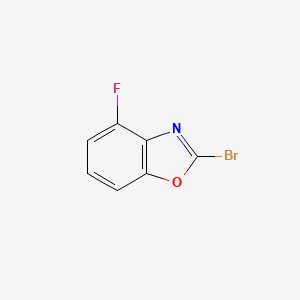

2-溴-4-氟-1,3-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Bromo-4-fluorobenzo[d]oxazole is a halogenated aromatic heterocycle that is part of a broader class of benzoxazoles. Benzoxazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the benzoxazole ring can significantly influence the compound's reactivity and physical properties, making it a potentially valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzoxazoles, such as 2-Bromo-4-fluorobenzo[d]oxazole, can be achieved through various synthetic routes. For instance, the Jacobsen cyclization has been modified to produce fluorinated 2-arylbenzothiazoles, which are structurally related to benzoxazoles . Additionally, the synthesis of brominated and fluorinated azole derivatives, including oxazoles, has been reported using bromovinylsulfonyl fluoride as a building block . These methods highlight the potential synthetic approaches that could be adapted for the synthesis of 2-Bromo-4-fluorobenzo[d]oxazole.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) can also be employed to compare the molecular structure and predict various properties, including molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. For example, the bromomethyl group in 4-bromomethyl-2-chlorooxazole has been used for palladium-catalyzed cross-coupling reactions to synthesize disubstituted oxazoles . Similarly, the bromine atom in 2-Bromo-4-fluorobenzo[d]oxazole could serve as a reactive site for further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by the substituents on the aromatic ring. The introduction of halogen atoms, such as bromine and fluorine, can affect the compound's polarity, boiling point, melting point, and solubility. The presence of these atoms can also impact the compound's reactivity, as seen in the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride . Theoretical calculations can provide insights into the compound's dipole moment, polarizability, and hyperpolarizability, which are important for understanding its NLO properties .

科学研究应用

四取代烯烃的合成

该化合物用于通过二芳基乙炔的立体选择性和区域选择性锡锂化合成四取代烯烃 .

红外光谱

红外(IR)光谱是一种常见的谱学技术,用于表征化合物和溶剂相互作用。 2-溴-4-氟苯并[d]噁唑化合物已成为实验和理论光谱研究以及构象分析的主题 .

溶剂效应研究

该化合物用于研究溶剂对羰基伸缩振动的影响。 还研究了不同溶剂标度的实验 IR 数据之间的相关性 .

3-氟-8-(甲硫基)二苯并[b,f]噻吩-10(11H)-酮的合成

2-溴-4-氟苯甲酸,该化合物的衍生物,用于合成 3-氟-8-(甲硫基)二苯并[b,f]噻吩-10(11H)-酮 .

2-氟-8-(甲硫基)二苯并[b,f]噻吩-10(11H)-酮的合成

该化合物也用于合成 2-氟-8-(甲硫基)二苯并[b,f]噻吩-10(11H)-酮 .

2-((2-羧基-5-氟苯基)氨基)-3-甲氧基苯甲酸的合成

该化合物的另一个应用是在 2-((2-羧基-5-氟苯基)氨基)-3-甲氧基苯甲酸的合成中 .

2-溴-4-氟苯甲酰胺的合成

在杂环芳烃上引入二氟苯并[d][1,3]二氧戊环单元

该化合物用于在杂环芳烃上引入二氟苯并[d][1,3]二氧戊环单元,这特别有趣,因为它们存在于重要的药物化合物(如 Lumacaftor)中 .

安全和危害

未来方向

The future directions of “2-Bromo-4-fluorobenzo[d]oxazole” could involve further exploration of its potential applications in various fields of research and industry. Oxazole derivatives have been found to exhibit a wide range of biological activities, making them valuable for medical applications .

Relevant Papers

Several papers have been published on the synthesis and biological activities of oxazole derivatives . These papers highlight the diverse biological potential of oxazole derivatives and their importance in the development of potential pharmaceutical agents .

作用机制

Target of Action

2-Bromo-4-fluoro-1,3-benzoxazole, a member of the heteroarenes, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . The compound has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Biochemical Pathways

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The motif exhibits a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . The synthesis of benzoxazole involves different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .

Result of Action

The results of antifungal activity indicated that certain compounds were most potent against A. niger and C. albicans . The other derivatives showed average to poor antimicrobial activity against all seven species . In terms of anticancer activity, certain compounds had the best activity in comparison to 5-fluorouracil .

Action Environment

The action of 2-Bromo-4-fluoro-1,3-benzoxazole can be influenced by various environmental factors. For instance, the condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) at 50 °C gives 2-substituted benzoxazole

属性

IUPAC Name |

2-bromo-4-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMSAFFWGTYFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)

![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)